molecular formula C9H11Cl2NO B13304297 (3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL

(3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL

Cat. No.: B13304297
M. Wt: 220.09 g/mol
InChI Key: RWDWDNMIKIBVGZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanol backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzaldehyde and a chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the propanol backbone.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is a key component in the development of drugs targeting specific receptors and enzymes.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL
  • (3R)-3-Amino-3-(2,6-difluorophenyl)propan-1-OL
  • (3R)-3-Amino-3-(2,6-dibromophenyl)propan-1-OL

Uniqueness

(3R)-3-Amino-3-(2,6-dichlorophenyl)propan-1-OL is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of targeted pharmaceuticals and specialized chemical processes.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(3R)-3-amino-3-(2,6-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1

InChI Key

RWDWDNMIKIBVGZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@@H](CCO)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CCO)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.